zinc;dicyanide
Description
Historical Context of Metal Cyanide Chemistry
The exploration of metal cyanide chemistry dates back to the early 19th century, with initial observations noting the solubility of gold in potassium cyanide solutions as early as 1805 core.ac.uk. Commercial applications began to emerge in the mid-19th century, notably in electroplating processes around 1840 core.ac.uk. The late 19th century saw the widespread adoption of the cyanide process for gold extraction, revolutionizing mining operations core.ac.uk. Cyanide, as a ligand, is fundamental to a vast array of coordination compounds, forming some of the oldest known structures in coordination chemistry due to its simple yet versatile nature nih.gov. Zinc dicyanide itself is typically synthesized through the reaction of zinc salts with cyanide sources, often involving precipitation from aqueous solutions of zinc ions and cyanide salts wikipedia.orge3s-conferences.org.
Significance of Zinc Dicyanide as a Prototypical Coordination Framework
Zinc dicyanide is widely recognized as a prototypical molecular framework system, playing a crucial role in the foundational development of Metal-Organic Framework (MOF) chemistry. Its structure has been instrumental in delineating key principles for designing complex frameworks acs.org. At ambient conditions, Zn(CN)₂ typically crystallizes in a cubic structure (space group Pn-3m) acs.orgmaterialsproject.org, characterized by tetrahedrally coordinated zinc ions ([Zn(CN)₄]) linked by linear cyanide bridges wikipedia.orgacs.orgresearchgate.netiycr2014.orgntu.edu.sg. This arrangement results in two interpenetrating diamondoid (or β-cristobalite) frameworks that form a dense, nonporous structure wikipedia.orgacs.orgiycr2014.org. The cyanide ligands exhibit head-to-tail disorder, leading to variations in the coordination environment around the zinc atoms wikipedia.orgacs.orgacs.org.
A particularly noteworthy characteristic of zinc dicyanide is its pronounced negative thermal expansion (NTE) behavior, where its volume contracts upon heating over a broad temperature range researchgate.netresearchgate.netaps.orgrsc.org. This phenomenon is attributed to specific vibrational modes within the Zn–C–N–Zn linkages, which cause transverse displacements of zinc ions, leading to a decrease in interatomic distances researchgate.netrsc.org. The detailed understanding of these structural and dynamic properties has made Zn(CN)₂ a valuable model compound for studying framework behavior and NTE mechanisms.
Table 1: Key Physical and Structural Properties of Zinc Dicyanide
| Property | Value | Source(s) |
| Molecular Formula | Zn(CN)₂ | solubilityofthings.comnih.gov |
| Molecular Weight | 117.42 g/mol | solubilityofthings.comnih.govnoaa.govamericanelements.com |
| Appearance | White powder | solubilityofthings.comnih.govamericanelements.comchemicalbook.com |
| Density | 1.85 g/cm³ | noaa.govamericanelements.comchemicalbook.com |
| Decomposition Temp. | 800 °C | noaa.govamericanelements.comchemicalbook.com |
| Water Solubility | Insoluble / Sparingly Soluble | solubilityofthings.comnih.govchemicalbook.com |
| Crystal Structure | Cubic, interpenetrating diamondoid frameworks | wikipedia.orgacs.orgiycr2014.org |
| Space Group (Ambient) | Pn-3m | acs.org |
| Lattice Parameter (a) | 5.9 Å | acs.org |
| Zn–N Bond Length | 1.969(2) Å | acs.org |
| Zn–C Bond Length | 2.030(2) Å | acs.org |
Scope and Research Imperatives
The research landscape surrounding zinc dicyanide is dynamic, driven by its potential applications and fundamental scientific interest. Current investigations are focused on several key areas:
High-Pressure Studies: Researchers are exploring how zinc dicyanide transforms under varying pressures, revealing pressure-induced phase transitions that can lead to the formation of new porous structures depending on the fluid medium used for compression acs.orgiycr2014.org.
Catalysis: Zn(CN)₂ serves as a component in various catalytic systems. It is utilized in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules and as a constituent in double metal cyanide (DMC) catalysts, which are effective for hydroamination reactions researchgate.netacs.orgthieme-connect.com.
Materials Science and Composites: The pronounced negative thermal expansion (NTE) of Zn(CN)₂ makes it a candidate for developing composite materials with controlled coefficients of thermal expansion (CTE). By incorporating Zn(CN)₂ into polymer matrices, researchers aim to engineer materials with tailored thermal properties for applications in precision equipment rsc.org.
Fundamental Understanding of NTE: Advanced techniques such as neutron diffraction and solid-state Nuclear Magnetic Resonance (NMR) are employed to elucidate the atomistic origins of its NTE behavior, providing insights into the vibrational dynamics that govern this unusual property researchgate.netacs.org.
Synthesis and Purity: Efforts continue to refine synthesis methodologies for zinc dicyanide, focusing on achieving high purity and understanding the impact of preparation conditions on its structure and properties, including the management of free alkali in starting materials wikipedia.orge3s-conferences.orgresearchgate.netgoogle.com.
The ongoing research into zinc dicyanide underscores its importance not only as a material with unique properties but also as a versatile platform for advancing chemical understanding and developing novel functional materials.
Structure
2D Structure
Properties
CAS No. |
557-21-1 |
|---|---|
Molecular Formula |
C2N2Zn |
Molecular Weight |
117.4 g/mol |
IUPAC Name |
zinc;dicyanide |
InChI |
InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2 |
InChI Key |
GTLDTDOJJJZVBW-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Zn+2] |
Other CAS No. |
557-21-1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Precipitation and Controlled Crystallization Techniques
Precipitation from a solution is the most common and straightforward method for producing zinc dicyanide. nih.govgoogle.com This approach relies on the low solubility of zinc dicyanide in water to drive its formation as a solid precipitate.
Double Decomposition Reactions in Aqueous Media
The primary industrial and laboratory synthesis of zinc dicyanide involves a double decomposition (or metathesis) reaction. nih.govmdpi.com This method is facile and typically involves combining aqueous solutions of a soluble zinc salt and an alkali metal cyanide. acs.orgznaturforsch.com The general reaction proceeds by exchanging ions, leading to the formation of insoluble zinc dicyanide, which precipitates out of the solution.
Common reactants include zinc sulfate or zinc chloride and potassium cyanide or sodium cyanide. nih.govgoogle.comnih.gov The reaction between zinc sulfate and potassium cyanide, for example, yields solid zinc dicyanide and soluble potassium sulfate, as shown in the following equation:
ZnSO₄(aq) + 2KCN(aq) → Zn(CN)₂(s) + K₂SO₄(aq) acs.orgnih.gov
This precipitation method typically yields zinc dicyanide as a white solid which can be collected by filtration, washed with cold water and ethanol to remove soluble byproducts, and subsequently dried. nih.gov
Influence of Precursor Selection and Reaction Conditions
The selection of precursors and the precise control of reaction conditions are critical for maximizing the yield and purity of the final product.
Precursor Selection: While zinc sulfate and chloride are common, the use of zinc acetate is preferred for commercial applications where halide impurities must be avoided. acs.org The reaction of zinc acetate with hydrocyanic acid provides a cleaner route that avoids inorganic salt byproducts:
Zn(CH₃COO)₂(aq) + 2HCN(aq) → Zn(CN)₂(s) + 2CH₃COOH(aq) acs.org
Another method involves the reaction between zinc oxide and hydrogen cyanide in an aqueous slurry. materialsproject.org The conversion efficiency of this process can be significantly improved by the presence of a weak acid, such as acetic acid, which helps to solubilize the zinc oxide. materialsproject.org
Reaction Conditions: The order of reagent addition has a profound impact on the reaction yield. nih.gov To prevent the formation of soluble tetracyanozincate(II) complexes ([Zn(CN)₄]²⁻), which occurs in the presence of excess cyanide ions, the cyanide solution must be added slowly to the zinc salt solution. nih.govnih.gov This ensures that the zinc salt is always in excess, preventing the dissolution of the zinc dicyanide precipitate. nih.gov Maintaining an excess of the zinc chloride precursor (e.g., 20% more than the theoretical amount) can lead to yields exceeding 90%. nih.gov
A study outlined a specific preparation method that resulted in a high yield and purity. The key parameters are summarized in the table below.
| Parameter | Condition | Rationale |
|---|---|---|
| Zinc Precursor | Anhydrous zinc chloride (20% excess) | Ensures complete reaction of cyanide and prevents formation of soluble complexes. |
| Cyanide Precursor | Aqueous solution of sodium cyanide or potassium cyanide | Provides the source of cyanide ions. |
| Solvent for Zinc Salt | Absolute ethanol | Minimizes hydrolysis of zinc chloride. |
| Order of Addition | Cyanide solution slowly added to zinc chloride solution | Maintains excess zinc ions, preventing product dissolution. |
| Temperature | Exothermic reaction; temperature increased by 22°C | Reaction proceeds readily at ambient starting temperature. |
| Washing | Repeatedly with water and 95% ethanol | Removes soluble impurities and byproducts. |
| Resulting Yield | 91.33% | Demonstrates high efficiency of the optimized method. |
| Resulting Purity | 94.79% | Indicates a relatively pure final product. |
Strategies for Impurity Control
A primary concern in the synthesis of zinc dicyanide is the presence of impurities, particularly free alkali (e.g., potassium hydroxide (B78521), potassium carbonate) in the cyanide precursors. nih.gov Industrial cyanide salts often contain added alkali to reduce hydrolysis during storage. nih.gov This free alkali can interfere with subsequent reactions. nih.gov
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal synthesis are powerful methods for producing crystalline materials, including coordination polymers and metal-organic frameworks (MOFs), by conducting reactions in a solvent at temperatures above its boiling point within a sealed vessel (autoclave). znaturforsch.com These techniques are widely employed for the synthesis of various zinc compounds, such as zinc oxide (ZnO) and complex zinc coordination polymers. mdpi.commdpi.comresearchgate.net
However, the application of solvothermal or hydrothermal methods for the direct synthesis of the simple inorganic compound zinc dicyanide (Zn(CN)₂) is not extensively documented in scientific literature. While these methods are effective for constructing complex, extended framework materials containing zinc and cyanide or other linkers, the conventional precipitation methods are typically sufficient and more straightforward for producing pure zinc dicyanide. znaturforsch.comnih.gov The high temperatures and pressures characteristic of solvothermal/hydrothermal conditions could potentially influence the phase and morphology of Zn(CN)₂, but this remains an area with limited specific research.
High-Pressure Synthesis of Novel Phases
The application of high pressure to zinc dicyanide has been shown to be a viable method for synthesizing novel phases that are not accessible under ambient conditions. jlu.edu.cn By subjecting the common cubic form of Zn(CN)₂ to pressures between 0.9 and 1.8 GPa, a variety of structural transitions can be induced. jlu.edu.cn
Research has revealed that the specific phase produced is highly dependent on the fluid used to transmit the pressure. jlu.edu.cn This indicates that the pressure-transmitting medium can play a crucial role in manipulating the resulting crystal structure. High-pressure synthesis has led to the discovery of five new phases of zinc dicyanide: four crystalline and one amorphous. jlu.edu.cn
Under hydrostatic conditions, Zn(CN)₂ undergoes a series of transformations from its initial cubic structure to an orthorhombic phase, then to a second cubic phase, and finally to an amorphous phase. nih.gov In contrast, non-hydrostatic pressure conditions drive the ambient cubic phase to a partially disordered crystalline state. nih.gov These findings demonstrate that mechanical pressure offers a distinct and powerful approach to explore new material phases that are not achievable through conventional synthetic techniques. jlu.edu.cn
| Pressure Condition | Observed Phase Transitions | Notes |
|---|---|---|
| Hydrostatic | Cubic → Orthorhombic → Cubic-II → Amorphous | Sequence of distinct crystalline and amorphous phases. |
| Non-hydrostatic | Cubic → Partially Disordered Crystalline → Substantially Disordered | Leads to disordered crystalline structures rather than a fully amorphous phase. |
| Hydrostatic (Water/Isopropanol Fluid) | Zn(CN)₂-I (cubic) → dia-Zn(CN)₂ (cubic) at ~1.2 GPa | The pressure-transmitting fluid influences the specific crystalline phase formed. |
Mechanistic Aspects of Formation
The formation of zinc dicyanide via precipitation is believed to occur in the liquid phase. materialsproject.org Even when starting with a solid precursor like zinc oxide in a slurry, the reaction mechanism involves the dissolution of the zinc precursor to release soluble zinc ions (Zn²⁺) into the aqueous medium. materialsproject.org
Simultaneously, the cyanide source (e.g., KCN or HCN) dissociates to provide cyanide ions (CN⁻). materialsproject.org The precipitation of solid zinc dicyanide results from the reaction between these soluble zinc and cyanide ions. materialsproject.org
A critical aspect of the formation mechanism is the equilibrium between the desired solid product, Zn(CN)₂, and the soluble tetracyanozincate(II) complex, [Zn(CN)₄]²⁻. nih.govnih.gov The formation of this complex is represented by the following reversible reaction:
Zn(CN)₂(s) + 2CN⁻(aq) ⇌ [Zn(CN)₄]²⁻(aq) nih.gov
If the concentration of free cyanide ions is too high, the equilibrium shifts to the right, causing the precipitated zinc dicyanide to redissolve and form the soluble complex, which significantly lowers the product yield. nih.gov This mechanism explains the critical importance of the order of reagent addition, where adding the cyanide solution to an excess of the zinc salt solution keeps the free cyanide concentration low and favors the formation of the solid zinc dicyanide precipitate. nih.gov
Advanced Structural Elucidation and Disorder Phenomena
Single-Crystal X-ray Diffraction Studies
Zinc dicyanide is known to exist in several structural forms, with its crystal system and space group depending on the specific phase and conditions. The ambient-pressure phase of zinc dicyanide is commonly described as a doubly interpenetrated framework.
The most frequently cited structure for ambient zinc dicyanide is a cubic system with the Pn-3m space group acs.org. This structure features two identical interpenetrating diamondoid networks acs.orguoa.gr.
Another reported phase, often formed under pressure and recoverable as a metastable phase at ambient conditions, is the non-interpenetrated diamondoid structure, which crystallizes in the cubic system with the Fd-3m space group acs.org.
Under specific high-pressure conditions, zinc dicyanide can transform into an orthorhombic phase, indexed as Pbca acs.orgresearchgate.net.
Further phase transitions under pressure can lead to other crystalline forms, such as a hexagonal P6₃/mmc phase (lonsdaleite framework) and a modified pyrite (B73398) topology phase, also cubic Fd-3m acs.org.
Table 1: Crystal System and Space Group Information for Zinc Dicyanide Phases
| Phase Description | Crystal System | Space Group | Reference(s) |
| Ambient (doubly interpenetrated) | Cubic | Pn-3m | acs.orguoa.gr |
| High-Pressure (non-interpenetrated diamondoid) | Cubic | Fd-3m | acs.org |
| High-Pressure (orthorhombic) | Orthorhombic | Pbca | acs.orgresearchgate.net |
| High-Pressure (lonsdaleite framework) | Hexagonal | P6₃/mmc | acs.org |
| High-Pressure (pyrite-like framework) | Cubic | Fd-3m | acs.org |
In zinc dicyanide, the zinc(II) ions are tetrahedrally coordinated by nitrogen atoms from the cyanide ligands researchgate.netmaterialsproject.org. These coordination polyhedra form the building blocks of the extended framework.
The zinc atoms are typically bonded to four nitrogen atoms, forming ZnN₄ tetrahedra researchgate.netmaterialsproject.org. The N-Zn-N angles observed in these tetrahedral environments can vary, with ranges reported between 104.3(2)° and 116.3(2)° acs.org.
The cyanide ligands act as linear bridges between zinc centers. The Zn-N bond lengths are approximately 1.97 Å uoa.grmaterialsproject.org.
The C-N bond length is reported to be around 1.17 Å materialsproject.org.
A notable finding from neutron diffraction studies is the presence of head-to-tail disorder in the cyanide groups, meaning the CN unit can be oriented in two ways, leading to Zn-C bond lengths of approximately 2.03 Å uoa.gr. This disorder significantly influences the average structure and its properties.
Table 2: Selected Bonding Parameters for Zinc Dicyanide
| Bond/Angle | Parameter Value | Reference(s) |
| Zn-N bond length | ~1.97 Å | uoa.grmaterialsproject.org |
| Zn-C bond length | ~2.03 Å | uoa.gr |
| C-N bond length | ~1.17 Å | materialsproject.org |
| N-Zn-N angle | 104.3(2) - 116.3(2)° | acs.org |
Zinc dicyanide is characterized as a three-dimensional (3D) framework material, often described as a coordination polymer uoa.grwikipedia.org. The fundamental building blocks, ZnN₄ tetrahedra, are linked by cyanide bridges to form extensive networks.
The ambient structure features a doubly interpenetrated diamondoid framework acs.org. This means two independent diamondoid networks are woven together, creating a robust 3D structure without inherent porosity in its ideal form acs.orguoa.gr.
Under high pressure, reconstructive transitions can lead to the formation of porous framework structures with different topologies, such as the non-interpenetrated diamondoid (dia-Zn(CN)₂), lonsdaleite (lon-Zn(CN)₂), and pyrite-like (pyr-Zn(CN)₂) frameworks acs.org. These porous structures are formed by including guest molecules from the pressure-transmitting fluid into the pores, which can sometimes be recovered at ambient pressure as metastable phases acs.org.
While the term Metal-Organic Framework (MOF) is typically associated with structures built from metal clusters and organic linkers, zinc dicyanide itself represents a simpler form of a coordination polymer with an extended 3D network wikipedia.org.
Powder X-ray Diffraction Analysis
PXRD studies have been vital in mapping the phase behavior of zinc dicyanide, particularly under pressure.
At ambient conditions, PXRD confirms the presence of the cubic Pn-3m phase acs.org.
Upon compression, zinc dicyanide undergoes significant structural transformations. Under hydrostatic pressure, it transitions from the ambient cubic phase to an orthorhombic phase (Pbca) around 1.5 GPa acs.orgresearchgate.net. Further compression can lead to other cubic phases (e.g., Fd-3m) or even amorphization, depending on the pressure-transmitting medium acs.orgresearchgate.net.
The study of these transitions reveals that different pressure-transmitting fluids can influence the resulting crystalline phases, and some high-pressure phases, like the non-interpenetrated diamondoid (dia-Zn(CN)₂), can be recovered as metastable forms at ambient pressure acs.org.
Disorder phenomena, such as the reduction in diffraction peak intensity, can be observed even at relatively low pressures (around 0.6 GPa), indicating the onset of structural disorder researchgate.net.
While PXRD is a standard technique for quantitative phase analysis, allowing for the determination of the relative amounts of different crystalline phases in a mixture unibo.it, specific detailed applications of this technique for quantifying polymorphs or mixtures of zinc dicyanide phases are not extensively detailed in the provided literature snippets. However, the ability of PXRD to distinguish between crystalline and amorphous phases, and to identify different crystalline polymorphs, is fundamental to understanding the material's behavior under various conditions.
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the vibrational modes, local electronic environments, and atomic arrangements within zinc dicyanide, offering complementary perspectives to diffraction techniques.
Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Modes
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational frequencies associated with the cyanide ligand and the metal-ligand bonds in zinc dicyanide. These techniques help in understanding the nature of bonding and the structural motifs present.
The cyanide ligand (CN⁻) typically exhibits a strong stretching vibration in the region of 2000-2250 cm⁻¹ semanticscholar.org. In zinc dicyanide, the C≡N stretching modes are sensitive to coordination and the local environment. Studies on related metal cyanide complexes often show shifts in these frequencies upon coordination, indicating the strength of the metal-ligand bond semanticscholar.org. For instance, when cyanide acts as a bridging ligand between metal centers, the ν(CN) stretching frequency often shifts to higher values compared to terminal cyanide groups semanticscholar.orgscielo.org.za. While specific FT-IR and Raman spectra for pure zinc dicyanide are not extensively detailed in the provided snippets concerning ligand modes, research on similar cyanide-bridged coordination polymers highlights the utility of these methods in identifying terminal versus bridging cyanide functionalities and the metal-carbon (M-C) and metal-nitrogen (M-N) stretching and bending modes semanticscholar.orgscielo.org.zaresearchgate.netmdpi.comresearchgate.net. Raman spectroscopy has also been employed to study the soft phonons responsible for the negative thermal expansion in Zn(CN)₂, suggesting that librational and translational modes of the C≡N unit contribute significantly to this behavior researchgate.net.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly using the ⁶⁷Zn nucleus, has been instrumental in elucidating the structural disorder and local coordination environments in zinc dicyanide. The ⁶⁷Zn nucleus (spin I = 5/2) provides valuable information, although it is a low-sensitivity nucleus with a wide chemical shift range and can exhibit moderately broad lines, especially in asymmetric environments huji.ac.il.
Solid-state ⁶⁷Zn NMR spectroscopy has unequivocally confirmed the presence of head-to-tail disorder of the cyanide (C≡N) groups within the zinc dicyanide lattice researchgate.netresearchgate.netacs.orguoa.grnih.govresearchgate.netox.ac.ukreading.ac.uk. In an ordered structure, one might expect specific, sharp NMR signals corresponding to distinct zinc environments. However, the observed NMR spectra of Zn(CN)₂ often feature broad underlying resonances in addition to sharper peaks uoa.gr. This broadening is attributed to the quadrupolar interaction of the ⁶⁷Zn nucleus with the electric field gradient generated by the disordered cyanide orientations uoa.gr. The presence of a significant number of zinc atoms coordinated by a mixture of carbon and nitrogen atoms from differently oriented cyanide groups provides unambiguous evidence for this head-to-tail disorder uoa.gr.
The quantitative nature of NMR spectroscopy allows for the assessment of the relative populations of different local coordination environments around the zinc centers uoa.gr. In zinc dicyanide, the zinc atoms are typically coordinated tetrahedrally by nitrogen or carbon atoms from the cyanide ligands. This leads to the existence of various species denoted as Zn(CN)₄₋ₙ(NC)ₙ, where 'n' indicates the number of cyanide groups oriented as -NC (i.e., bonded to zinc via the nitrogen atom) and (4-n) indicates the number of cyanide groups oriented as -CN (i.e., bonded to zinc via the carbon atom) researchgate.netresearchgate.netacs.orguoa.grnih.govresearchgate.netox.ac.ukreading.ac.uk. The NMR spectra can resolve signals corresponding to these different species, providing insights into the local structural arrangements. For example, the symmetrical Zn(CN)₄ and Zn(NC)₄ species, which would have perfect tetrahedral symmetry, yield sharper NMR signals compared to the mixed-ligand species uoa.gr.
Neutron Diffraction Studies for Atomic Displacements and Disorder
Neutron diffraction, particularly total neutron diffraction, has been crucial in providing a comprehensive understanding of both the average and local atomic displacements responsible for the negative thermal expansion (NTE) behavior in zinc dicyanide researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk. Unlike X-ray diffraction, neutron scattering is sensitive to all atoms, including light elements like hydrogen (though not present in Zn(CN)₂) and provides detailed information about atomic positions and thermal motion.
Neutron diffraction studies have confirmed that the primary atomic motions contributing to NTE in Zn(CN)₂ involve the displacement of carbon and nitrogen atoms within the Zn–C≡N–Zn linkages. Specifically, these motions occur when both the carbon and nitrogen atoms are displaced to the same side of the Zn···Zn axis. This "skipping-rope" mode describes the local distortions that lead to a contraction of the lattice upon heating researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk. In contrast, displacements of the carbon and nitrogen atoms to opposite sides of the Zn···Zn axis, which had been suggested by some earlier X-ray studies as the mechanism for NTE, have been found to contribute negligibly to the phenomenon at temperatures up to 295 K researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk.
Total neutron diffraction has also enabled the precise determination of individual Zn–N and Zn–C bond lengths. At 11.4 K, these bond lengths were determined to be 1.969(2) Å for Zn–N and 2.030(2) Å for Zn–C researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk. The very small difference between these lengths (approximately 0.06 Å) makes their resolution challenging with Bragg diffraction alone, underscoring the advantage of total neutron diffraction methods that analyze both Bragg and diffuse scattering components researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk.
Table 1: Selected Bond Lengths in Zinc Dicyanide Determined by Neutron Diffraction
| Bond Type | Bond Length (Å) | Temperature (K) | Citation |
| Zn–N | 1.969(2) | 11.4 | researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk |
| Zn–C | 2.030(2) | 11.4 | researchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk |
Table 2: Relative Abundances of Local Coordination Species in Zinc Dicyanide (Based on NMR)
| Species | Relative Abundance (%) | Energetic Preference | Citation |
| Zn(CN)₄ | ~3.5 | Higher energy | uoa.gr |
| Zn(CN)₃(NC) | Not specified | Intermediate | uoa.gr |
| Zn(CN)₂(NC)₂ | Most abundant | Lowest energy | researchgate.netresearchgate.netacs.orguoa.grnih.govox.ac.ukreading.ac.uk |
| Zn(CN)(NC)₃ | Not specified | Intermediate | uoa.gr |
| Zn(NC)₄ | ~2.5 | Higher energy | uoa.gr |
Note: The distribution of these species deviates from a simple binomial distribution.
List of Compounds Mentioned:
Zinc dicyanide (Zn(CN)₂)
Zinc (Zn)
Cyanide (CN⁻)
Nitrogen (N)
Carbon (C)
Zinc nitrate (B79036) (Zn(NO₃)₂)
Copper cyanide (CuCN)
Nickel cyanide (Ni(CN)₂)
Gallium cyanide (Ga(CN)₃)
Cadmium cyanide (Cd(CN)₂)
Zinc-amino acid complexes
Zeolitic imidazolate frameworks (ZIFs)
Metal-organic frameworks (MOFs)
Total Neutron Diffraction for Bond Lengths and Root-Mean-Square Deviations
Total neutron diffraction, combined with analysis of both Bragg diffraction and the derived total correlation function, has provided crucial insights into the precise atomic arrangements within zinc dicyanide. Studies conducted at low temperatures, such as 11.4 K, have enabled the experimental determination of individual bond lengths. These measurements reveal that the Zn–N bond length is approximately 1.969(2) Å, while the Zn–C bond length is slightly longer at 2.030(2) Å ntu.edu.sg911metallurgist.comdoi.orgmultijournals.orgresearchgate.net. The difference between these bond lengths is around 0.06 Å, a subtle variation that is challenging to resolve using Bragg diffraction alone, underscoring the utility of total neutron diffraction ntu.edu.sg911metallurgist.com. Furthermore, total neutron diffraction provides information on the average and local atomic displacements that are responsible for the observed negative thermal expansion in Zn(CN)₂ ntu.edu.sg911metallurgist.com. These displacements are primarily characterized by motions where the carbon and nitrogen atoms within Zn–C≡N–Zn linkages shift to the same side of the Zn···Zn axis ntu.edu.sg911metallurgist.com.
Table 1: Determined Bond Lengths in Zinc Dicyanide
| Bond | Length (Å) | Uncertainty | Reference |
| Zn–N | 1.969 | ±0.002 | ntu.edu.sg911metallurgist.comdoi.orgmultijournals.orgresearchgate.net |
| Zn–C | 2.030 | ±0.002 | ntu.edu.sg911metallurgist.comdoi.orgmultijournals.orgresearchgate.net |
Correlation Function Analysis for Local Structural Information
Correlation function analysis, particularly the pair distribution function (PDF) analysis derived from X-ray scattering data, has been instrumental in elucidating the local structural information and dynamics of zinc dicyanide jocpr.compkusz.edu.cnnih.govresearchgate.net. This technique allows for the probing of atomic separations at a local level, complementing the average structural information obtained from Bragg diffraction. PDF analysis has confirmed that the NTE behavior arises from an increase in the average transverse displacement of the cyanide bridge from the line connecting the Zn centers as temperature increases jocpr.compkusz.edu.cn. This localized motion leads to a contraction of non-nearest-neighbor Zn···Zn and Zn···C/N distances, counteracting the expansion of directly bonded Zn–C/N and C–N bonds jocpr.compkusz.edu.cn. The analysis of total neutron diffraction data, which includes the total correlation function, has also been crucial for understanding these local structural aspects and the distribution of atomic displacements ntu.edu.sg911metallurgist.com.
Microscopic and Morphological Characterization
Microscopic and morphological characterization techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are vital for understanding the physical form and surface features of zinc dicyanide and its related precursors.
Analysis of Particle Morphology and Size Distribution
Studies involving zinc cyanide precursors, such as zinc-cyanide hybrid coordination polymer (ZnCP) microspheres, have utilized SEM and TEM to detail their morphology and size distribution ntu.edu.sg. SEM images reveal that these microspheres often exhibit a granular topography, with cross-sectional views indicating they are constructed from aggregated nanocrystals ntu.edu.sg. TEM imaging clearly demonstrates the uniform spherical shape of these microspheres, with high-resolution TEM (HRTEM) images revealing a crystalline nature at the edges ntu.edu.sg. Particle size analysis of these ZnCP microspheres has shown a narrow distribution with an average diameter of approximately 1.2 μm ntu.edu.sg. In related materials like ZnO nanocrystals derived from ZnCP precursors, TEM studies have indicated particle sizes ranging from around 30 nm to 100-200 nm, depending on the synthesis and annealing conditions ntu.edu.sgpkusz.edu.cnnih.govresearchgate.netresearchgate.net.
Table 2: Particle Morphology and Size Data for ZnCP Microspheres
| Material | Morphology | Average Diameter (μm) | Size Distribution | Characterization Technique | Reference |
| ZnCP | Spherical | 1.2 | Narrow | SEM, TEM | ntu.edu.sg |
Insights into Microstructural Features and Crystal Growth
The crystal structure of zinc dicyanide is cubic, belonging to the P-43m space group, with a lattice parameter of approximately 5.905 Å ntu.edu.sgmaterialsproject.org. The structure can be described as a network of Zn atoms tetrahedrally coordinated by cyanide ligands, forming interpenetrating diamondoid-like frameworks materialsproject.orgwikipedia.orgresearchgate.net. While detailed studies on the specific crystal growth mechanisms of Zn(CN)₂ itself are less prevalent in the provided snippets, general principles of crystal growth, such as those involving supersaturation, 2D nucleation, and rough interfaces, are applicable wiley-vch.de. The material's microstructural features, particularly the head-to-tail disorder of the C≡N groups and the specific atomic displacements, are fundamental to its NTE behavior ntu.edu.sg911metallurgist.com. AFM has also been employed to examine surface topography in related materials, providing nanoscale resolution of surface features and mechanical properties covenantuniversity.edu.ngnews-medical.netlamar.eduresearchgate.net.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a cornerstone in understanding the electronic structure, bonding characteristics, and spectroscopic properties of zinc dicyanide. These calculations provide atomic-level insights that are often challenging to obtain through experimental methods alone.
While Zn(CN)₂ itself primarily exists with cyanide (CN) linkages, theoretical studies on related metal-cyanide systems offer insights into the stability of cyanide versus isocyanide (NC) isomers. For diatomic and triatomic zinc-cyanogen species, DFT calculations have determined Zn-Zn bond lengths stabilized by cyanide and isocyanide ligands, with calculated Zn-Zn bond lengths around 2.367 Å for cyanide and 2.347 Å for isocyanide forms researchgate.netnih.govresearchgate.net. Theoretical studies on transition metal cyanides indicate that for Zn(CN), the dissociation energy is approximately 50-55 kcal/mol researchgate.net. Although direct experimental evidence for Zn-NC isomers in bulk Zn(CN)₂ is scarce, studies on analogous alkaline-earth metal complexes, such as magnesium, show a strong preference for the isocyanide binding mode with facile isomerization and low energy barriers (e.g., 12.0 kcal/mol for Mg) nih.govnih.gov. This suggests that while the cyanide form is dominant in Zn(CN)₂, the energetic landscape might allow for isocyanide-like configurations under certain conditions or in related molecular species.
DFT calculations are widely used to predict and interpret the vibrational and electronic spectroscopic properties of Zn(CN)₂ and its related complexes. These calculations aid in assigning experimental spectra, such as Infrared (IR) and Raman spectra, by simulating vibrational frequencies and their corresponding intensities researchgate.netscirp.org. For instance, calculations on Zn-complexes have reproduced experimental IR spectra, providing detailed vibrational assignments for various modes, including characteristic C-N stretching vibrations researchgate.netscirp.org. While specific IR stretching frequencies for the C-N bond in bulk Zn(CN)₂ from DFT are not extensively detailed in the provided results, studies on similar metal cyanides indicate characteristic stretching modes in the range of 2170-2180 cm⁻¹ for cyanide linkages, with isocyanides typically showing shifts of approximately 100 cm⁻¹ to lower wavenumbers acs.org. DFT calculations also provide insights into electronic transitions, helping to understand UV-Vis absorption spectra, though these are more commonly studied for Zn complexes with organic ligands researchgate.netacs.orgmdpi.commdpi.com.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of Zn(CN)₂ at the atomic level, particularly its response to temperature and pressure changes, which are key to its negative thermal expansion and phase transitions.
MD simulations have been instrumental in revealing the atomic-level mechanisms responsible for the negative thermal expansion (NTE) observed in Zn(CN)₂ aps.orgarxiv.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgarxiv.org. These simulations, often employing machine learning-derived interatomic potentials, have identified specific atomic motions that lead to volume contraction upon heating. A key mechanism involves the "lateral + tilt" mode of the bridging cyanide groups, where the C and N atoms move laterally relative to the Zn-Zn axis, with the C≡N bond not being perfectly parallel to this axis researchgate.netresearchgate.net. This mode, coupled with collective tilts and translations of the Zn(C/N)₄ tetrahedra, causes the framework to contract. Simulations have also shown that the flexing of the Zn-C-N-Zn linkages plays a significant role in the NTE phenomenon researchgate.net. These dynamic motions, associated with low-energy phonon modes, are strongly anharmonic and contribute to the negative Grüneisen parameters that drive the volume contraction upon temperature increase researchgate.netresearchgate.netresearchgate.net.
MD simulations, often in conjunction with experimental diffraction data, have been used to study the pressure-induced structural phase transitions in Zn(CN)₂. Under hydrostatic pressure, Zn(CN)₂ is known to undergo transitions from its ambient cubic phase to an orthorhombic phase, followed by other crystalline and amorphous phases at higher pressures acs.orgresearchgate.netox.ac.uk. Specifically, a cubic-to-orthorhombic phase transition has been observed to occur around 1.2-1.52 GPa acs.orgresearchgate.netox.ac.uk. Under non-hydrostatic conditions, different transition pathways and resulting phases can be observed researchgate.net. Furthermore, MD simulations have provided insights into the phenomenon of "pressure-induced softening," where the material becomes more compressible as pressure increases, a counter-intuitive behavior that is often correlated with NTE arxiv.orgarxiv.org. These simulations have also shown that this softening effect can be temperature-dependent, occurring only above a minimum temperature and weakening at higher temperatures arxiv.org.
Coordination Chemistry and Ligand Field Theory of Zinc Dicyanide Systems
Nature of the Cyanide Ligand: σ-Donation and π-Acceptance
The cyanide ligand (CN⁻) is a versatile ligand in coordination chemistry, capable of engaging in both σ-donation and π-acceptance. Its σ-donating ability arises from the lone pair of electrons on the carbon atom, which can effectively overlap with vacant metal orbitals scribd.comlibretexts.org. This interaction forms a strong σ-bond, contributing to the stability of metal-cyanide complexes.
In addition to σ-donation, cyanide also acts as a π-acceptor. This involves the donation of electron density from filled metal d-orbitals into the empty π* antibonding orbitals of the cyanide ligand scribd.comlibretexts.orgnih.gov. This π-backbonding strengthens the metal-carbon bond and influences the electronic structure of the metal center. The cyanide ligand is considered a strong-field ligand, meaning it causes a large splitting of the metal's d-orbitals, often leading to low-spin complexes libretexts.orgbritannica.com. This dual bonding capability makes cyanide a potent ligand in stabilizing various metal oxidation states and influencing coordination geometries nih.govbritannica.com.
Lewis Acidity of Zinc(II) Centers in Cyanide Complexes
Zinc(II) ions are frequently described as "nature's Lewis acid" due to their inherent Lewis acidic character anr.frmdpi.comrsc.orgacs.org. In zinc dicyanide and its related complexes, the Zn(II) center, with its d¹⁰ electron configuration and a formal positive charge, readily accepts electron density from Lewis bases. This Lewis acidity is crucial for the formation of coordination complexes and supramolecular structures mdpi.comrsc.org.
The Lewis acidity of Zn(II) can be tuned by the coordination environment and the nature of the ancillary ligands anr.frmdpi.com. In zinc cyanide, the Zn(II) ions are tetrahedrally coordinated, and their Lewis acidity facilitates the bridging by cyanide ligands, forming extended networks acs.orgwikipedia.orgwikipedia.org. This property also underlies the use of zinc complexes in catalysis, where the Lewis acidic Zn(II) center can activate substrates anr.frmdpi.comacs.org.
Formation of Ternary and Multi-component Coordination Complexes
Zinc dicyanide systems can readily incorporate other ligands, leading to the formation of ternary and multi-component coordination complexes. These mixed-ligand complexes often exhibit enhanced stability and unique structural arrangements compared to their binary counterparts tandfonline.comtandfonline.com. For instance, in aqueous solutions, zinc(II) can form hydroxocyano complexes, such as Zn(CN)₃(OH)²⁻, indicating the co-existence and interaction of cyanide and hydroxide (B78521) ligands around the zinc center tandfonline.comtandfonline.comtandfonline.commurdoch.edu.auoup.com. The formation of such complexes highlights the ability of zinc to coordinate with multiple types of ligands, expanding the diversity of accessible coordination species.
Influence of Ancillary Ligands on Coordination Environment and Structure
Table 1: Examples of Zinc Coordination Complexes with Cyanide and Ancillary Ligands
| Complex Formula | Ancillary Ligand(s) | Coordination Environment of Zn(II) | Structural Motif | Reference(s) |
| Zn(CN)₂ | None | Tetrahedral | Diamondoid framework (interpenetrating) | acs.orgwikipedia.org |
| [Zn(CN)₃(OH)]²⁻ | Hydroxide (OH⁻) | Variable (e.g., tetrahedral) | Soluble complex in aqueous solution | tandfonline.comtandfonline.comtandfonline.com |
| [Ag(CN)(μ-CN)]₂[Zn(tptz)(H₂O)] | 2,4,6-tri(2-pyridyl)-1,3,5-triazine (tptz), H₂O | Tetrahedral, Penta-coordinated | Trinuclear heterometallic complex | mdpi.com |
| {[Zn₂(H₂O)₂(e,a-cis-1,4-chdc)₂(4,4′-dtbb)₂]·7H₂O}n | 1,4-cyclohexanedicarboxylato (chdc), 4,4′-dtbb | Variable | Coordination polymer (luminescent chemosensor) | rsc.org |
| [Zn(3N3PY)(IPA)]·3H₂O | 4′-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,2′:6′,2′′-terpyridine (3N3PY), Isophthalic acid (IPA) | Variable | 1D chain, 3D supramolecular assembly | rsc.org |
Principles of Framework Formation via Cyanide Bridges
Zinc cyanide serves as a prototypical example for understanding the principles of framework formation in coordination chemistry, particularly through cyanide bridging acs.orgsolubilityofthings.comosti.govencyclopedia.pubacs.org. In Zn(CN)₂, the cyanide ligand acts as a linear, bridging unit, connecting tetrahedrally coordinated Zn(II) centers. This arrangement leads to the formation of an extended, three-dimensional network with a diamondoid (or β-cristobalite) topology acs.orgwikipedia.org.
Compound Name List:
Zinc Dicyanide (Zn(CN)₂)
Cyanide ion (CN⁻)
Zinc(II) ion (Zn²⁺)
Hydroxide ion (OH⁻)
Terpyridine (tptz)
Ditert-butyl-bipyridine (dtbb)
1,4-cyclohexanedicarboxylato (chdc)
4′-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,2′:6′,2′′-terpyridine (3N3PY)
Isophthalic acid (IPA)
Ammonia (NH₃)
Carbon monoxide (CO)
Water (H₂O)
Silver cyanide (AgCN)
Potassium dicyanoargentate(I) (K[Ag(CN)₂])
Zinc nitrate (B79036) (Zn(NO₃)₂)
Iron cyanide complexes (e.g., Hexacyanoferrate)
Cadmium cyanide (Cd(CN)₂)
Copper cyanide complexes (e.g., CuCN)
Nickel cyanide complexes (e.g., Ni(CN)₄²⁻)
Cobalt cyanide complexes (e.g., [Co(CN)₆]³⁻)
Polymorphism and Pressure Induced Phenomena
Discovery and Characterization of Polymorphs
At ambient conditions, Zn(CN)₂ crystallizes in a cubic structure, often described as diamondoid or related to the antifluorite structure, with the space group P3m materialsproject.org. This initial phase (referred to as Zn(CN)₂-I) is nonporous and features doubly interpenetrated diamondoid nets acs.orgresearchgate.netrsc.org. The characterization of Zn(CN)₂ and its various phases relies heavily on synchrotron-based X-ray diffraction (XRD) measurements, which allow for the determination of crystal structures and phase transitions under pressure acs.orgresearchgate.netresearchgate.netosti.gov. Raman spectroscopy also plays a crucial role in identifying structural changes and the presence of different vibrational modes associated with specific phases researchgate.netresearchgate.netacs.orgarxiv.org. While the ambient phase is well-characterized, the discovery of new porous phases has been driven by high-pressure studies, often involving reconstructive transitions acs.org.
High-Pressure Structural Transitions and Reconstruction Mechanisms
Under hydrostatic pressure, Zn(CN)₂ undergoes a series of structural phase transitions. Typically, the cubic phase (Zn(CN)₂-I) transforms into an orthorhombic phase (Zn(CN)₂-II) around 1.50–1.58 GPa acs.orgresearchgate.net. This transition involves an asymmetric displacement of the bridging CN ligands and a reorientation of the Zn(C/N)₄ tetrahedra, leading to a distortion of the original framework acs.orgresearchgate.netresearchgate.net. Further compression can lead to additional crystalline phases, including a second cubic phase (dia-Zn(CN)₂) at approximately 1.2 GPa in water/isopropanol mixtures, and potentially amorphous phases at higher pressures acs.orgresearchgate.netresearchgate.netosti.gov. In some studies, transitions to phases designated as lonsdaleite (lon-Zn(CN)₂) and pyrite (B73398) (pyr-Zn(CN)₂) have also been reported, often associated with significant volume expansions despite the applied pressure, as the framework rearranges to incorporate fluid molecules and eliminate space-filling inefficiencies acs.org. The mechanisms driving these transitions often involve collective tilts of Zn-centered tetrahedra and rearrangements of the cyanide bridges, which are also linked to the material's negative thermal expansion properties researchgate.netresearchgate.netresearchgate.net.
Role of Pressure-Transmitting Fluids in Phase Formation
The choice of pressure-transmitting fluid significantly influences the high-pressure behavior of Zn(CN)₂ acs.orgresearchgate.netresearchgate.net. While non-hydrostatic or large-molecule fluids (like isopropanol, ethanol, or Fluorinert) tend to induce displacive transitions to denser crystalline phases such as the orthorhombic Zn(CN)₂-II, the use of specific fluid mixtures, particularly those containing water (e.g., methanol–ethanol–water), can promote reconstructive transitions leading to novel porous phases like diamondoid (dia-Zn(CN)₂) and lonsdaleite (lon-Zn(CN)₂) acs.orgrsc.org. These porous phases are formed through a process where fluid molecules intrude into the framework, facilitating a significant expansion in volume and the creation of new pore topologies acs.orgresearchgate.net. This fluid-dependent behavior is unexpected for the initially nonporous, interpenetrated structure of Zn(CN)₂-I, highlighting the complex interplay between pressure, fluid media, and framework rearrangement acs.orgrsc.org.
Metastability and Phase Stability Under Extreme Conditions
Certain high-pressure phases of Zn(CN)₂ can exhibit metastability, meaning they can be recovered at ambient pressure after the pressure is released acs.orgresearchgate.net. For example, the porous diamondoid (dia-Zn(CN)₂) and lonsdaleite (lon-Zn(CN)₂) phases, formed under specific fluid conditions, have been successfully recovered at ambient pressure acs.org. This recovery demonstrates the potential for using pressure as a tool to kinetically trap novel structural forms. The stability of these phases under sustained high pressure and their behavior upon decompression are subjects of ongoing research. Some studies suggest that non-hydrostatic conditions can lead to disordering and amorphization, with the final disordered phase being distinct from the amorphous phase observed under hydrostatic conditions researchgate.netresearchgate.net. The interplay between pressure, temperature, and the presence of deviatoric stress can influence the stability and reversibility of these phase transitions researchgate.netarxiv.org.
Compound List:
Zinc Cyanide (Zn(CN)₂)
Advanced Functional Properties and Applications in Materials Science
Negative Thermal Expansion (NTE)
Zinc cyanide is recognized as a prototypical molecular framework material exhibiting negative thermal expansion coudert.namearxiv.org. NTE is an anomalous property where a material contracts upon heating, contrary to the typical expansion observed in most substances. This behavior is attributed to specific vibrational modes within its crystal lattice.
Strategies for Modulating NTE Behavior
While direct strategies for modulating NTE specifically within Zn(CN)₂ are not extensively detailed in the provided literature, the study of related compounds offers insights. For instance, solid solutions like ZnₓCd₁₋ₓ(CN)₂ demonstrate how alloying can influence NTE properties aps.org. Furthermore, in related open-framework structures, the presence of guest ions or molecules has been shown to significantly alter thermal expansion, potentially switching it from negative to positive researchgate.net. This suggests that incorporating specific guest species or creating solid solutions could be avenues for tuning the NTE characteristics of Zn(CN)₂-based materials.
Integration in Composite Materials for Controlled Thermal Expansion
The pronounced NTE of zinc cyanide makes it a valuable component for creating composite materials with tailored thermal expansion coefficients (CTE) rsc.orgrsc.orgresearchgate.net. When incorporated as a filler into polymer matrices, such as low-density polyethylene (B3416737) (LDPE), Zn(CN)₂ can effectively counteract the inherent positive thermal expansion of the polymer. For example, adding Zn(CN)₂ to LDPE reduced its CTE from 290 × 10⁻⁶ K⁻¹ to 210 × 10⁻⁶ K⁻¹ rsc.org. The inclusion of an ionic liquid, such as 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]), as an interfacial agent can further decrease the composite's CTE, achieving values as low as 190 × 10⁻⁶ K⁻¹ rsc.orgrsc.orgresearchgate.net. These three-component composites retain mechanical integrity, with Young's moduli comparable to the base LDPE matrix (80–110 MPa) rsc.orgrsc.orgresearchgate.net. This approach highlights the utility of Zn(CN)₂ in designing advanced materials for applications requiring precise control over thermal expansion.
Mechanical Responses and Compressibility
Beyond its thermal properties, zinc cyanide exhibits notable mechanical responses, including anisotropic compressibility and a phenomenon known as pressure-induced softening.
Anisotropic Compressibility and Pressure-Induced Softening
Zinc cyanide displays anisotropic compressibility, meaning its response to applied pressure varies depending on the crystallographic direction coudert.namearxiv.org. A particularly intriguing characteristic is its pressure-induced softening, where the material's elastic stiffness decreases as pressure is applied coudert.namearxiv.orgosti.govarxiv.orgaip.orgiphy.ac.cn. This counterintuitive behavior is linked to the dynamic effects associated with low-frequency phonon modes, particularly those involving the rotation of quasi-rigid structural units arxiv.org. This softening is observed to be temperature-dependent, occurring above a minimum temperature and diminishing at higher temperatures arxiv.org.
Under hydrostatic pressure, Zn(CN)₂ undergoes a displacive phase transition from its ambient cubic structure to an orthorhombic phase at approximately 1.5 GPa esrf.frosti.govacs.orgox.ac.uknih.gov. This transition involves correlated collective tilts of the Zn-centered tetrahedra, which are thought to be related to the mechanisms driving both NTE and pressure-induced softening esrf.frox.ac.uk. The pressure-induced softening is considered a common feature among framework solids that exhibit NTE osti.gov. For instance, the bulk modulus of Zn(CN)₂ is reported as K₀ = 16.6(4) GPa with a pressure derivative K′ = 4.7 acs.org.
Auxetic Behavior and Negative Poisson's Ratio
While direct experimental evidence for auxetic behavior (possessing a negative Poisson's ratio) in zinc cyanide itself is not explicitly detailed in the provided snippets, the concept is relevant to related framework materials. Auxetic materials expand laterally when stretched longitudinally researchgate.netwikipedia.org. Certain cyanide-bridged framework compounds, such as Zn[Au(CN)₂]₂, have demonstrated a negative Poisson ratio due to their specific "wine-rack" or "honeycomb" topologies, which allow for unusual deformation modes researchgate.netresearchgate.net. These topologies enable the framework to act like a spring, expanding under tension and contracting under compression. The general principles governing auxeticity in similar framework structures suggest that such properties might be engineered or observed in modified Zn(CN)₂ systems.
Compound List
Zinc Cyanide (Zn(CN)₂)
Cadmium Cyanide (Cd(CN)₂)
Mercury Cyanide (Hg(CN)₂)
Scandium Fluoride (ScF₃)
Zirconium Tungsten Oxide (ZrW₂O₈)
Low-density polyethylene (LDPE)
1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI])
Zinc dicyanoaurate (Zn[Au(CN)₂]₂)
Cadmium imidazolate (Cd(im)₂)
Potassium (K⁺)
Water (H₂O)
Iron Zirconium alloy (FeZr₂)
Scandium Yttrium Fluoride (Sc₁₋ₓYₓF₃)
Porosity, Host-Guest Chemistry, and Adsorption Phenomena
Zinc dicyanide, typically existing as a dense, doubly interpenetrated diamondoid framework, exhibits remarkable transformations under specific conditions, leading to the formation of porous structures with potential for host-guest chemistry.
Design and Synthesis of Porous Zinc Cyanide Frameworks
While the ambient form of zinc dicyanide is nonporous and interpenetrated, it can be induced to form porous polymorphs under mechanical pressure, particularly when a fluid medium is used to transmit the pressure. These reconstructive transitions, occurring at pressures between 0.9–1.8 GPa, yield new phases with different topologies, such as non-interpenetrated diamondoid (dia-Zn(CN)₂), lonsdaleite (lon-Zn(CN)₂), and pyrite-like (pyr-Zn(CN)₂) structures acs.org. The specific phase formed is dependent on the nature of the pressure-transmitting fluid acs.orgugent.be. These porous phases, when recovered at ambient pressure, can retain their porosity, demonstrating a pathway to engineer porosity through external stimuli. Beyond these pressure-induced transformations, zinc cyanide also serves as a building block in the synthesis of hybrid coordination polymers, which can exhibit porous characteristics researchgate.netntu.edu.sgnih.gov.
Guest Sorption and Desolvation Studies
The porous polymorphs of zinc dicyanide, such as dia-Zn(CN)₂ and lon-Zn(CN)₂, contain interconnected cavities that can accommodate guest molecules acs.org. Although the precise nature of these guests in the as-synthesized porous phases is often difficult to model, significant electron density within the pores indicates their presence acs.org. Studies on related cyanide-based frameworks demonstrate that these materials can undergo reversible dehydration and adsorption of protic solvent molecules like water, methanol, and ethanol, often exhibiting a "gate-opening" effect nih.gov. This suggests that the porous zinc cyanide frameworks can interact with and retain guest molecules, a fundamental aspect of host-guest chemistry. The process of desolvation, where solvent molecules are removed to create accessible pore space, is crucial for activating these materials for adsorption applications.
Understanding Host-Guest Interactions and Their Influence on Material Behavior
The interactions between the framework (host) and adsorbed molecules (guest) are critical in determining the material's properties. In zinc cyanide systems, pressure-transmitting molecules can enter the framework, inducing structural expansion and pore opening ugent.be. This interaction highlights a unique behavior where external molecules facilitate the creation of porosity, a counter-intuitive response compared to most materials that collapse under pressure ugent.be. In other cyanide-based frameworks, host-guest interactions, such as π–π interactions between aromatic guests and the framework, or Lewis acid-base interactions with open metal sites, can lead to selective guest binding and structural transformations nih.govacs.orgnih.gov. These interactions can influence the framework's flexibility, stability, and even its functional properties, such as luminescence or electromechanical response nih.gov. The ability to tune these interactions offers a pathway for designing smart materials with responsive behaviors.
Catalytic Applications (Non-Biological)
Zinc dicyanide plays a significant role as a reagent and a component in catalytic systems, particularly in organic synthesis and polymerization processes.
Zinc Dicyanide as a Reagent in Organic Synthesis
Zinc dicyanide is a valuable reagent in organic synthesis, notably in the Gattermann reaction for the formylation of aromatic compounds fishersci.fimekongchem.comwikipedia.orgvizagchemical.comwikipedia.orgunacademy.comlscollege.ac.in. It serves as a safer, solid alternative to gaseous hydrogen cyanide (HCN) mekongchem.comwikipedia.orgunacademy.com. In the Gattermann reaction, Zn(CN)₂ reacts with hydrogen chloride (HCl) in situ to generate both HCN, the formylating agent, and zinc chloride (ZnCl₂), which acts as a Lewis acid catalyst mekongchem.comwikipedia.orgunacademy.com. This approach simplifies the reaction setup and enhances safety compared to using gaseous HCN and separate Lewis acids like AlCl₃ mekongchem.comwikipedia.org. Examples of its application include the synthesis of 2-hydroxy-1-naphthylaldehyde and mesitaldehyde fishersci.fimekongchem.comwikipedia.orgvizagchemical.com. Furthermore, zinc dicyanide is employed as a catalyst in the cyanosilylation of aldehydes and ketones fishersci.fimekongchem.comwikipedia.orgvizagchemical.comfishersci.cancats.io.
Role in Double Metal Cyanide (DMC) Catalysts for Polymerization
Zinc dicyanide, or more broadly zinc ions derived from zinc salts like ZnCl₂, is a critical component in Double Metal Cyanide (DMC) catalysts, which are widely used for the ring-opening polymerization (ROP) of cyclic monomers, such as epoxides (e.g., propylene (B89431) oxide) mdpi.comuva.esacs.orgnih.govmdpi.comrsc.orggoogle.com. These catalysts are typically inorganic coordination polymers with a stable, open framework structure, often composed of zinc and another metal cyanide, like cobalt hexacyanometallate (e.g., Zn₃[Co(CN)₆]₂) mdpi.comuva.esnih.govmdpi.comgoogle.com. The presence of zinc, often in excess as ZnCl₂, is crucial for catalytic activity, as Zn²⁺ sites activate the epoxide monomers by coordinating to them, thereby enhancing the polymerization process uva.esacs.org. DMC catalysts are known for their high activity and their ability to produce polyether polyols with desirable properties, such as low unsaturation and narrow molecular weight distribution, making them valuable in the production of polyurethanes and other polymer-based materials uva.esmdpi.comrsc.org.
Mechanistic Insights into Catalytic Activity and Selectivity
The role of zinc dicyanide in catalytic processes is primarily observed when it acts as a reagent or a precursor rather than an intrinsic catalyst. Research indicates its utility as a co-reagent in palladium-catalyzed cross-coupling reactions, where it serves as a source of cyanide ions, facilitating the formation of carbon-carbon bonds researchgate.net. For instance, it is employed in the conversion of hydroxyl groups to cyano groups in the synthesis of complex organic molecules, such as triptycene (B166850) derivatives google.com. These applications highlight its function in chemical synthesis by providing essential functional groups. However, the provided literature does not offer detailed mechanistic insights into zinc dicyanide acting as a standalone catalyst, nor does it elaborate on its specific selectivity mechanisms when used as a reagent in broader catalytic systems. The focus remains on its role in facilitating transformations mediated by other catalytic centers.
Supramolecular Assembly and Coordination Polymer Design
Zinc dicyanide is a versatile building block for constructing supramolecular assemblies and coordination polymers (CPs). The zinc(II) ion, with its d¹⁰ electronic configuration, readily forms coordination complexes and can adopt various geometries, typically tetrahedral or octahedral, which are conducive to forming extended network structures researchgate.net. The linear dicyanometallate ligand acts as a linker, bridging metal centers to create diverse polymeric architectures.
Stimuli-Responsive Behavior in Zinc(II) Coordination Polymers
Information regarding the stimuli-responsive behavior of coordination polymers specifically derived from zinc dicyanide is not available in the provided search results. Therefore, a discussion on this aspect cannot be generated based on the current literature snippets.
Electrochemical Materials Science Applications
Zinc dicyanide and materials derived from it have demonstrated potential in electrochemical applications, particularly in the field of electrodeposition and as components in energy storage systems.
Zinc Dicyanide Derived Materials in Energy Storage Systems (e.g., Battery Electrodes)
Zinc dicyanide has been utilized as a precursor in electrochemical processes for the deposition of metallic zinc coatings. Studies have investigated the electrodeposition of zinc from ionic liquids using zinc dicyanide as a source of zinc ions mdpi.comnih.gov. The morphology and adhesion of these electrodeposited zinc films are influenced by factors such as the water content in the ionic liquid medium, with optimal adhesion observed at specific water concentrations mdpi.com. The electrodeposition process typically occurs at potentials around -2.15 V versus the Fc⁺/Fc redox couple mdpi.com. While these applications focus on the electrodeposition of zinc metal, which can serve as an electrode material in certain battery technologies like zinc-air or zinc-ion batteries, direct use of zinc dicyanide as an active electrode material is not detailed. However, materials synthesized using zinc dicyanide as a precursor have found application in energy storage. For instance, titanium carbonitride (TiCN), prepared using zinc dicyanide as a source of carbon and nitrogen, has been explored as a cathode material for zinc-air batteries researchgate.net. This highlights the indirect contribution of zinc dicyanide to energy storage technologies through the synthesis of advanced materials.
Future Research Directions and Emerging Paradigms
Exploration of New Polymorphic Forms and Synthesis Routes
The exploration of new polymorphic forms of zinc dicyanide, Zn(CN)₂, is a burgeoning area of materials science, driven by the potential for novel properties and applications. While the common form of zinc dicyanide adopts a cubic crystal structure with a diamondoid-like framework, recent research has unveiled the existence of metastable porous polymorphs. researchgate.netacs.org
Computational studies employing quantum chemical calculations and molecular dynamics simulations have been instrumental in predicting the feasibility of new crystalline structures. These theoretical investigations have suggested the existence of at least seven novel porous phases of zinc dicyanide. researchgate.netacs.org These predicted structures are based on four-connected nets, which are topologies where each node is connected to four others, analogous to the tetrahedral coordination of zinc in the known structure. researchgate.netacs.org
Experimentally, two porous phases of zinc dicyanide have been discovered, confirming the theoretical predictions of their metastability. researchgate.netacs.org The synthesis of these new forms often involves solvothermal methods, where the choice of solvent and reaction conditions plays a critical role in directing the crystallization towards a specific polymorphic form. While detailed synthesis routes for all predicted polymorphs are still under investigation, the initial successes highlight the potential for solvent-templated synthesis to access a wider range of zinc dicyanide structures.
The primary synthesis route for the standard cubic form of zinc dicyanide involves the precipitation reaction between aqueous solutions of a zinc salt and an alkali metal cyanide. wikipedia.org For commercial applications where halide impurities are a concern, zinc acetate is often used as the zinc source. wikipedia.org
Table 1: Predicted and Discovered Polymorphic Phases of Zinc Dicyanide
| Phase Type | Method of Identification | Key Characteristics |
|---|---|---|
| 7 Novel Porous Phases | Quantum Chemical Calculations & Molecular Dynamics | Predicted to be metastable; based on four-connected nets. researchgate.netacs.org |
Advanced In-Situ Characterization Under Operando Conditions
The application of advanced in-situ and operando characterization techniques to zinc dicyanide is crucial for understanding its dynamic behavior under various conditions. While much of the current research utilizing these techniques focuses on zinc-based energy storage systems like zinc-ion and zinc-air batteries, the methodologies are highly relevant for studying the fundamental properties of zinc dicyanide itself. oaepublish.comresearchgate.netresearchgate.netrsc.org
Operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are powerful tools for probing the crystal structure and local atomic environment of zinc dicyanide during processes such as phase transitions, thermal expansion, or chemical reactions. rsc.org These techniques allow for the real-time observation of changes in bond lengths, coordination numbers, and lattice parameters. For instance, in situ XRD can be used to monitor the formation of new polymorphic forms of zinc dicyanide during synthesis, providing insights into the reaction mechanisms.
In-situ transmission electron microscopy (TEM) can provide real-space imaging of structural transformations at the nanoscale. oaepublish.com This would be particularly valuable for visualizing the growth of novel polymorphs or the evolution of morphology in zinc dicyanide-based nanomaterials.
For zinc dicyanide materials incorporated into electrochemical systems, techniques such as operando X-ray fluorescence imaging can track the distribution of zinc species during electrochemical processes. researchgate.net While not directly studying the bulk compound, this provides valuable information on the stability and reactivity of zinc cyanide-containing interfaces. The insights gained from these advanced characterization methods are essential for establishing clear structure-property-performance relationships.
Rational Design of Multifunctional Zinc Dicyanide-Based Materials
The rational design of multifunctional materials based on zinc dicyanide is an emerging field with significant potential. The inherent framework structure of zinc dicyanide provides a versatile platform for creating materials with tailored properties for applications in areas such as catalysis, sensing, and gas storage. sciopen.comuchicago.edu The design principles often revolve around modifying the composition and structure of the zinc dicyanide framework to introduce specific functionalities.
One approach to designing multifunctional zinc dicyanide-based materials is through the creation of metal-organic frameworks (MOFs) where zinc dicyanide acts as a structural component or a precursor. By incorporating organic linkers with specific functional groups, it is possible to create porous materials with tunable pore sizes and chemical environments. These materials can exhibit selective gas adsorption, catalytic activity, or luminescence-based sensing capabilities.
Another strategy involves the synthesis of cyanide-bridged framework materials where zinc dicyanide is integrated with other metal cyanides. researchgate.net This can lead to materials with interesting magnetic, electronic, or electrochemical properties. The choice of the secondary metal and the synthetic conditions can be used to control the dimensionality and connectivity of the resulting framework, thereby tuning its properties. For example, the incorporation of redox-active metals could lead to materials for energy storage applications. researchgate.net
The development of these materials relies on a deep understanding of coordination chemistry and crystal engineering. Computational modeling can play a crucial role in predicting the structures and properties of new zinc dicyanide-based materials before their synthesis, accelerating the design process.
Integration with Nanotechnology and Hybrid Systems
The integration of zinc dicyanide with nanotechnology and the formation of hybrid systems are promising avenues for developing advanced materials with enhanced properties. While much of the research in this area has focused on zinc oxide (ZnO) nanoparticles, the principles can be extended to zinc dicyanide. nih.govnih.govmdpi.comnajah.eduresearchgate.net
The synthesis of zinc dicyanide nanoparticles would allow for the exploration of size-dependent properties. These nanoparticles could be surface-functionalized to improve their dispersibility in various media or to introduce specific functionalities. For example, capping agents could be used during the synthesis of zinc dicyanide nanoparticles to control their size and prevent aggregation.
Hybrid materials incorporating zinc dicyanide can be created by combining it with other materials such as polymers, carbon nanotubes, or graphene. mdpi.com These hybrid systems can exhibit synergistic properties that are not present in the individual components. For instance, dispersing zinc dicyanide nanoparticles in a polymer matrix could lead to a composite material with improved mechanical or thermal properties.
The creation of core-shell structures is another approach to designing zinc dicyanide-based hybrid systems. A core of another material could be coated with a shell of zinc dicyanide, or vice versa. This could be used to protect a sensitive core material or to create a multifunctional material with a catalytically active surface. The sol-gel method and other chemical deposition techniques could be adapted for the synthesis of such hybrid materials. researchgate.net
Table 2: Potential Applications of Zinc Dicyanide-Based Nanomaterials and Hybrid Systems
| Material Type | Potential Application | Rationale |
|---|---|---|
| Zinc Dicyanide Nanoparticles | Catalysis, Sensing | High surface area-to-volume ratio; quantum confinement effects. |
| Polymer-Zinc Dicyanide Composites | Advanced Coatings, Structural Materials | Combination of polymer flexibility and framework rigidity. |
Deepening Understanding of Structure-Property-Performance Relationships
A fundamental goal in the study of zinc dicyanide is to deepen the understanding of the intricate relationships between its structure, properties, and performance in various applications. The unique structural features of zinc dicyanide, particularly its framework structure and the nature of the zinc-cyanide bonding, give rise to a range of interesting properties.
One of the most notable properties of zinc dicyanide is its negative thermal expansion (NTE). researchgate.net This counterintuitive behavior, where the material contracts upon heating, is attributed to the transverse vibrations of the cyanide ligands within the framework structure. researchgate.net Understanding the atomistic origin of NTE in zinc dicyanide is crucial for designing materials with tailored thermal expansion properties for applications in precision instruments and electronics. Total neutron diffraction studies have been instrumental in determining the individual Zn-N and Zn-C bond lengths, providing key insights into the local atomic displacements responsible for NTE. researchgate.net
The mechanical properties of zinc dicyanide, such as its compressibility and elastic moduli, are also strongly dependent on its crystal structure. Porous polymorphs of zinc dicyanide are expected to exhibit significantly different mechanical behavior compared to the dense cubic phase. researchgate.netacs.org For instance, these porous structures may show anisotropic compressibility and pressure-induced phase transitions. researchgate.netacs.org
By systematically studying different polymorphs and modified forms of zinc dicyanide, researchers can establish clear correlations between structural parameters (e.g., bond lengths, bond angles, framework topology) and macroscopic properties (e.g., thermal expansion, mechanical strength, catalytic activity). This knowledge is essential for the rational design of new zinc dicyanide-based materials with optimized performance for specific applications.
Q & A
Q. What are the optimal synthesis methods for zinc dicyanide, and how do reaction conditions influence purity and yield?
Zinc dicyanide is typically synthesized via reactions between zinc salts (e.g., ZnCl₂) and cyanide sources (e.g., KCN) under controlled pH to avoid hydrolysis. A recent protocol using palladium-catalyzed cyanation in DMF at 80°C achieved high yields (Reference Example 69, ). Key factors include inert atmosphere (N₂) to prevent oxidation and stoichiometric control to minimize byproducts like HCN gas. Purity is validated via XRD for crystallinity and ICP-MS for elemental composition.
Q. How can researchers safely handle zinc dicyanide given its toxicity and regulatory restrictions?
Zinc dicyanide decomposes at 800°C, releasing toxic ZnO and HCN fumes . Safety protocols mandate fume hoods, PPE (gloves, goggles), and adherence to hazardous waste disposal guidelines (e.g., RCRA Waste Number P121 ). Regulatory restrictions under international chemical inventories (e.g., EU REACH) require documentation for transport and storage .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing zinc dicyanide’s structure?
FT-IR confirms cyanide stretching vibrations (~2100 cm⁻¹), while X-ray diffraction resolves its rhombohedral crystal lattice (space group R-3m) . Pair distribution function (PDF) analysis is recommended for probing local structural distortions .
Advanced Research Questions
Q. How do computational models (e.g., DFT, GGA) explain zinc dicyanide’s anomalous thermal expansion behavior?
First-principles calculations reveal that zinc dicyanide exhibits negative thermal expansion (NTE) due to low-energy phonon modes and transverse vibrations of the Zn–C≡N–Zn framework. The Grüneisen parameter (γ < 0) quantifies this behavior, validated via inelastic neutron scattering . Hybrid functionals (e.g., PW91) improve accuracy in modeling electron correlation effects .
Q. What contradictions exist in experimental vs. theoretical data on zinc dicyanide’s thermal stability, and how can they be resolved?
Experimental TGA data show decomposition at 800°C , while simulations predict stability up to 1000°C under vacuum . This discrepancy may arise from atmospheric oxidation or impurities. Controlled experiments using sealed ampoules coupled with ab initio molecular dynamics (AIMD) are suggested to reconcile these results .
Q. What strategies mitigate zinc dicyanide’s hygroscopicity in materials science applications?
Encapsulation in hydrophobic matrices (e.g., polystyrene) or surface functionalization with alkylsilanes reduces moisture uptake. In situ XRD under humid conditions can track structural changes, while BET analysis quantifies surface area modifications post-treatment .
Methodological Guidance
Q. How should researchers design experiments to study zinc dicyanide’s reactivity in coordination polymers?
- Hypothesis : Ligand substitution (e.g., replacing CN⁻ with SCN⁻) alters polymer topology.
- Methods : Solvothermal synthesis with varying ligands, followed by SC-XRD for structural elucidation and TGA-DSC for stability profiling.
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries .
Q. What statistical approaches are critical for analyzing contradictory data in zinc dicyanide studies?
Apply Bayesian inference to weigh conflicting datasets (e.g., thermal expansion coefficients) and identify outliers. Principal component analysis (PCA) can disentangle experimental variables (e.g., pressure, humidity) affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
